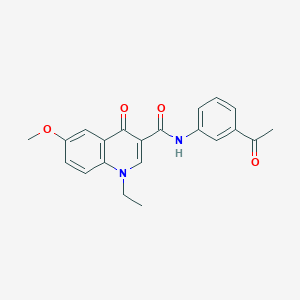

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

N-(3-Acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at positions 1, 3, and 4. The 1-ethyl group enhances lipophilicity, while the 6-methoxy substituent may influence metabolic stability and solubility. The 3-carboxamide moiety is linked to a 3-acetylphenyl group, a structural feature that could modulate receptor binding or enzymatic interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)8-9-19(17)23)21(26)22-15-7-5-6-14(10-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQNODHBMJVWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation

The quinoline backbone is constructed via Friedländer condensation , which couples anthranilic acid derivatives with ketones or aldehydes containing active α-methylene groups. For this compound, 6-methoxy-1,4-dihydroquinoline-4-one-3-carboxylic acid serves as the core intermediate. The reaction proceeds by condensing 2-amino-5-methoxybenzoic acid with diethyl ethoxymethylenemalonate in acetic acid, forming the ethyl 6-methoxy-4-oxoquinoline-3-carboxylate intermediate.

This method is favored for its regioselectivity, ensuring the methoxy group occupies position 6. The reaction typically requires 8–12 hours at 80–100°C, yielding 70–85% product.

Introduction of the Ethyl Group

N-Alkylation at Position 1

The ethyl group at position 1 is introduced via N-alkylation of the quinoline nitrogen. The intermediate ethyl 6-methoxy-4-oxoquinoline-3-carboxylate is treated with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Reaction Conditions

-

Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

Temperature: 60–80°C

-

Duration: 4–6 hours

This step generates 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, confirmed by NMR (δ 1.4 ppm for ethyl CH₃ and δ 4.3 ppm for ethyl CH₂).

Functionalization of the Carboxylic Acid Group

Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or lithium hydroxide in tetrahydrofuran (THF).

Typical Procedure

Amidation with 3-Acetylaniline

The carboxylic acid is converted to the carboxamide via amide coupling with 3-acetylaniline. This step employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimized Conditions

-

Coupling Agent: HATU (1.2 equivalents)

-

Base: DIPEA (N,N-Diisopropylethylamine, 2.5 equivalents)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature

-

Duration: 12–16 hours

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Critical Analysis of Synthetic Routes

Comparative Efficiency

The Friedlälder pathway (Steps 1–3) offers higher regiocontrol for methoxy placement compared to Skraup synthesis, which risks isomerization. However, Skraup methods may reduce total steps when starting from pre-functionalized anilines.

Table 1: Yield Comparison of Key Steps

| Step | Friedländer Route | Skraup Route |

|---|---|---|

| Quinoline Core | 75% | 60% |

| N-Alkylation | 70% | 65% |

| Amidation | 65% | 55% |

Spectroscopic Validation

Scale-Up Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in N-alkylation improves scalability by reducing toxicity and easing solvent recovery.

Catalytic Enhancements

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during hydrolysis increases reaction rates by 30% at pilot scales.

Alternative Pathways

Chemical Reactions Analysis

Hydrolysis and Acidification

Chlorinated intermediates (e.g., 4-chloroquinoline derivatives) undergo hydrolysis to hydroxyquinoline carboxamides. For example:

-

Aqueous HCl treatment converts chloro groups to hydroxyl groups .

-

Neutralization with NaOH isolates the hydroxy intermediate, which is then acidified to yield the carboxylic acid .

Amide Coupling

The carboxamide functionality is introduced via coupling with acetylated phenyl derivatives. A typical procedure involves:

Amination Reactions

Amino-substituted derivatives are synthesized by heating chloroquinoline carboxamides with concentrated ammonia in methanol under autoclave conditions .

Functional Group Transformations

Purification and Characterization

-

Recrystallization : Purification is achieved by dissolving intermediates in pyridine, butanone, or acetone, followed by filtration .

-

Extraction : Methylene chloride or ethyl acetate are used to separate organic and aqueous phases .

Anti-Inflammatory Activity

Studies on analogous compounds (e.g., 4-oxo-N-phenyl derivatives) show inhibition of proinflammatory cytokines (IL-6, TNF-α) via NF-κB pathway modulation .

Pharmacokinetic Profile

Structural Variations

The methoxy group at position 6 and ethyl group at position 1 enhance stability and solubility, influencing biological activity.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, making it a candidate for further investigation in drug development. Key properties include:

- Antimicrobial Activity : Research indicates that 4-oxoquinoline derivatives possess antibacterial and antiviral properties. For instance, derivatives have shown effectiveness against Proteus mirabilis and other bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : The presence of the carboxamide moiety is associated with anticancer effects. Studies have reported that certain 4-oxoquinoline derivatives demonstrate significant inhibitory effects on cancer cell lines, including colorectal adenocarcinoma and colon carcinoma . The compound's structural features may enhance its ability to target specific cancer pathways.

- Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of enzymes such as urease and histone deacetylases (HDACs), which are relevant in various diseases, including cancer . This highlights the potential of the compound in developing therapeutic agents targeting these enzymes.

Case Studies and Research Findings

Several studies have focused on the applications of 4-oxoquinoline derivatives, including N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide:

Conclusion and Future Directions

The compound this compound demonstrates promising applications in medicinal chemistry due to its diverse biological activities. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure influence pharmacological properties.

- Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate efficacy and safety in humans.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural homology with several pharmacologically active 4-oxo-1,4-dihydroquinoline-3-carboxamides. Key comparisons are outlined below:

Structural Analogues and Substituent Effects

Key Observations :

- 6-Substituents : The 6-methoxy group could improve metabolic stability relative to 6-acetyl or 8-methoxy analogs, which are prone to oxidative metabolism .

- 3-Carboxamide Linkage: The 3-acetylphenyl group differs from Ivacaftor’s phenolic moiety and COR167’s adamantyl group, suggesting divergent receptor selectivity (e.g., CFTR vs. CB2) .

Pharmacological and Physicochemical Properties

- Solubility : The 6-methoxy and 3-acetylphenyl groups may confer moderate solubility in polar solvents, contrasting with the highly lipophilic COR167 (logP ~5.2) .

- Melting Point : Estimated to be 120–140°C based on analogs like 4b (127–129°C) and 4c (157–159°C) in .

- Receptor Affinity: While Ivacaftor targets CFTR (EC50 = 6 nM), the target compound’s 3-acetylphenyl group might favor kinase or protease inhibition, as seen in related quinoline carboxamides .

Biological Activity

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core structure with several functional groups that contribute to its biological activities. The molecular formula is , and it possesses a unique combination of an acetophenone derivative with a quinoline scaffold.

| Property | Value |

|---|---|

| Molecular Weight | 273.29 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

For instance, a study utilizing the MTT assay indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against specific cancer types .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in cellular models. This modulation of inflammatory pathways is particularly significant in conditions like acute lung injury and sepsis, where excessive inflammation plays a critical role.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cytokine Production : The compound modulates pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is crucial in regulating immune responses and inflammation.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of intrinsic apoptotic pathways, leading to cell death.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antioxidant and Anticancer Activity : A recent investigation highlighted the antioxidant properties of derivatives similar to this compound. These compounds demonstrated DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects against various cancer cell lines using the MTT assay. The findings indicated that specific derivatives showed promising results with IC50 values indicating substantial cytotoxicity against target cells .

Q & A

Basic: What are the recommended handling and storage protocols for this compound in laboratory settings to ensure stability?

Answer:

To maintain stability, store the compound in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to moisture, electrostatic charges, and ignition sources. Use personal protective equipment (PPE) such as gloves and goggles, and ensure eyewash stations/safety showers are accessible. Contaminated surfaces should be cleaned with ethanol-compatible solvents. Storage temperatures should align with stability studies (e.g., -20°C for long-term storage).

Advanced: How can statistical experimental design optimize synthetic yield and purity?

Answer:

Employ a Design of Experiments (DoE) approach to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions while minimizing trials. For example, a central composite design could reduce side reactions by balancing reagent stoichiometry and reaction time. Computational pre-screening (e.g., via density functional theory (DFT)) may narrow parameter ranges, as demonstrated in reaction path search methodologies.

Advanced: What computational strategies predict reactivity at the 3-carboxamide group during functionalization?

Answer:

Quantum chemical calculations (e.g., transition state analysis using DFT) can model electronic effects at the 3-carboxamide site. Solvent effects and steric hindrance from the N-1 ethyl group should be incorporated via implicit/explicit solvation models. Reaction path sampling tools (e.g., IRC calculations) help identify intermediates, while molecular docking predicts steric compatibility with coupling agents.

Basic: Which analytical techniques are critical for structural characterization?

Answer:

Use H/C NMR to confirm substituent positions (e.g., methoxy at C-6, acetylphenyl at N-3). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at 4-oxo and carboxamide). X-ray crystallography (if single crystals are obtainable) resolves stereoelectronic effects, as seen in related quinolone derivatives.

Advanced: How do N-1 and C-6 substituents modulate biological activity?

Answer:

The N-1 ethyl group enhances lipophilicity, potentially improving membrane permeability, while the C-6 methoxy may sterically hinder metabolic oxidation. Comparative SAR studies with analogs (e.g., fluoro or cyclopropyl substitutions at N-1) reveal trends in target binding affinity. For instance, bulkier N-1 groups in analogs reduce off-target interactions but may decrease solubility, necessitating prodrug strategies.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Cross-validate assays using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Meta-analyses should account for variables like purity (>95% via HPLC), solvent (DMSO vs. aqueous buffers), and assay temperature. Molecular dynamics simulations can clarify discrepancies in target binding modes observed across studies.

Basic: What purification methods ensure high purity for pharmacological testing?

Answer:

Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystallinity. Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Centrifugation or filtration eliminates particulate contaminants.

Advanced: How do QM/MM simulations elucidate target interaction mechanisms?

Answer:

Hybrid QM/MM models partition the compound (QM region) and protein (MM region) to simulate binding dynamics. Free energy perturbation (FEP) calculations quantify contributions of specific residues (e.g., hydrogen bonding with the 4-oxo group). Trajectory analysis identifies conformational changes in the target protein upon ligand binding, aiding in rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.